molecular formula C12H15ClN2O B11763030 (4-Aminopiperidin-1-yl)(3-chlorophenyl)methanone

(4-Aminopiperidin-1-yl)(3-chlorophenyl)methanone

Cat. No.: B11763030
M. Wt: 238.71 g/mol
InChI Key: BDFKZUCOLIXONQ-UHFFFAOYSA-N
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Description

(4-Aminopiperidin-1-yl)(3-chlorophenyl)methanone is a small organic molecule featuring a piperidine ring substituted with an amino group at the 4-position and a 3-chlorophenyl moiety linked via a methanone bridge. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting receptors or enzymes, such as NMDA receptor modulators (e.g., CIQ in ). Its molecular formula is C₁₂H₁₅ClN₂O, with a molecular weight of 238.71 g/mol (Ev20).

Properties

Molecular Formula

C12H15ClN2O

Molecular Weight

238.71 g/mol

IUPAC Name

(4-aminopiperidin-1-yl)-(3-chlorophenyl)methanone

InChI

InChI=1S/C12H15ClN2O/c13-10-3-1-2-9(8-10)12(16)15-6-4-11(14)5-7-15/h1-3,8,11H,4-7,14H2

InChI Key

BDFKZUCOLIXONQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Aminopiperidin-1-yl)(3-chlorophenyl)methanone typically involves the reaction of 4-aminopiperidine with 3-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: (4-Aminopiperidin-1-yl)(3-chlorophenyl)methanone can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: The compound can be reduced to form secondary amines or alcohols, depending on the reducing agent used.

    Substitution: The chlorophenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4-Aminopiperidin-1-yl)(3-chlorophenyl)methanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (4-Aminopiperidin-1-yl)(3-chlorophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Positional Isomerism: 3-Chloro vs. 4-Chloro Derivatives
  • (4-Aminopiperidin-1-yl)(4-chlorophenyl)methanone (CAS 676559-87-8, Ev20): Substituent: 4-chlorophenyl instead of 3-chlorophenyl. Molecular weight: 238.71 g/mol (identical to the target compound).
  • (4-Chlorophenyl)(4-piperidyl)methanone hydrochloride (CAS 55695-51-7, Ev7): Substituent: 4-chlorophenyl with a non-aminated piperidine (protonated as hydrochloride). Molecular weight: 260.15 g/mol. Melting point: 238–239°C, purity 95%. Comparison: The lack of an amino group reduces hydrogen-bonding capacity, while the hydrochloride salt enhances water solubility.
Electron-Withdrawing Substituents
  • (4-Aminopiperidin-1-yl)[3-(trifluoromethyl)phenyl]methanone hydrochloride (Ev12): Substituent: Trifluoromethyl (-CF₃) instead of -Cl. Supplier: Kishida Chemical Co., Ltd. (100 mg scale). Impact: The -CF₃ group increases lipophilicity (higher logP) and metabolic stability compared to -Cl.

Variations in the Heterocyclic Ring

Piperidine vs. Piperazine Derivatives
  • 4-(3-Chlorophenyl)piperazin-1-ylmethanone (Y030-1351, Ev13): Heterocycle: Piperazine instead of piperidine. Molecular weight: 318.78 g/mol, logP 3.45. Fluorine substituent: Enhances electronegativity and bioavailability.
Stereochemical and Fluorinated Derivatives
  • ((1R,4R)-4-Aminocyclohexyl)(3,3-difluoropiperidin-1-yl)methanone hydrochloride (Ev15): Substituents: Cyclohexyl with stereochemistry (R,R) and difluoropiperidine. Molecular weight: 282.76 g/mol. Impact: Fluorination alters conformational flexibility and metabolic stability. Stereochemistry may influence receptor selectivity.

Heterocyclic Methanone Derivatives

  • (3-Chlorophenyl)(oxazol-2-yl)methanone (Ev16): Core structure: Oxazole ring replaces piperidine. HRMS (ESI+): m/z 209.0122 (calculated 209.0118).

Physicochemical Properties

Compound Name Molecular Weight (g/mol) logP Melting Point (°C) Purity Key Substituents
Target Compound (Ev20) 238.71 - - - 3-Cl-Ph, 4-NH₂-piperidine
(4-Chlorophenyl)(4-piperidyl)methanone HCl (Ev7) 260.15 - 238–239 95% 4-Cl-Ph, piperidine HCl
Y030-1351 (Ev13) 318.78 3.45 - - 3-Cl-Ph, 2-F-Ph, piperazine
(3-Chlorophenyl)(oxazol-2-yl)methanone (Ev16) 194.62 - - - 3-Cl-Ph, oxazole

Research Implications and Gaps

  • Structural Optimization : highlights the importance of substituent positioning (e.g., 4-chlorobenzoyl vs. 3-chlorophenyl) in enhancing inhibitory potency.
  • Computational Insights: ’s study on electronic properties of methanone derivatives suggests that substituents like -CH₃ or -NO₂ can tune nonlinear optical behavior, though direct data for the target compound is lacking.

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